molecular formula C18H24N4O4S B2978716 N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide CAS No. 2034293-61-1

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide

Katalognummer: B2978716
CAS-Nummer: 2034293-61-1
Molekulargewicht: 392.47
InChI-Schlüssel: WTJJMQDUBXXVMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceutical compounds . The molecule also contains a phenylisoxazole group and a carboxamide group.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, given the presence of several different functional groups. The piperidine ring provides a basic nitrogen atom, the sulfamoyl group could potentially participate in hydrogen bonding, and the phenylisoxazole and carboxamide groups could contribute to the compound’s overall polarity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a basic nitrogen in the piperidine ring could influence its solubility in water and its acid-base properties .

Wissenschaftliche Forschungsanwendungen

Molecular Interaction and Structure-Activity Relationships

  • Molecular Interaction with CB1 Cannabinoid Receptor : A study focused on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), elucidating its molecular interaction with the CB1 cannabinoid receptor. Conformational analysis and pharmacophore modeling contributed to understanding the steric and electrostatic interactions critical for binding to the receptor, suggesting a method for characterizing the interaction of similar compounds with biological targets (Shim et al., 2002).

  • Structure-Activity Relationships of Pyrazole Derivatives : Another study described the synthesis and characterization of pyrazole derivatives, including structure-activity relationship (SAR) analysis, aimed at developing cannabinoid receptor antagonists. This research highlights the importance of specific structural features for potent and selective antagonist activity, offering a framework for the design of compounds with tailored pharmacological profiles (Lan et al., 1999).

Application in Synthesis and Biological Activity

  • Synthesis and Anti-bacterial Study : The research on the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide explores the antimicrobial activity of synthesized compounds. This study demonstrates the utility of complex organic synthesis in developing new compounds with potential biological applications (Khalid et al., 2016).

Drug Discovery and Pharmacological Probes

  • Discovery of Glycine Transporter 1 Inhibitor : The identification of potent and orally available glycine transporter 1 inhibitors, through the optimization of chemical entities, showcases the application of such compounds in drug discovery, particularly for central nervous system (CNS) disorders. This highlights the process of optimizing drug-like properties for therapeutic applications (Yamamoto et al., 2016).

Safety and Hazards

Without specific toxicity data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Zukünftige Richtungen

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and potentially developed into a drug .

Eigenschaften

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-21(2)27(24,25)22-10-8-14(9-11-22)13-19-18(23)16-12-17(26-20-16)15-6-4-3-5-7-15/h3-7,12,14H,8-11,13H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJJMQDUBXXVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.